(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWCUVWMMTENJ-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66866-69-1 | |

| Record name | L-Leucine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66866-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound (IUPAC Name: (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride), a chiral amino acid derivative of L-leucine.[1][2] For researchers in medicinal chemistry and drug development, unambiguous confirmation of a molecule's constitution, connectivity, and absolute stereochemistry is a foundational requirement for advancing a candidate compound. This document details the synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Elemental Analysis, and Chiral Analysis. The causality behind experimental choices is explained, and protocols are presented as self-validating systems to ensure the highest degree of scientific integrity.

Introduction and Molecular Overview

This compound is a derivative of the essential amino acid L-leucine, characterized by a methyl group on the alpha-amino nitrogen.[3] Its structural similarity to natural amino acids makes it a compound of interest for potential biological activities, including its role as a calcium channel antagonist.[1][4] Precise structural verification is paramount to understanding its structure-activity relationship (SAR) and ensuring the purity and identity of synthesized batches.

Molecular Attributes:

-

Key Structural Features:

-

A carboxylic acid moiety.

-

A secondary amine (methylamino group), which is protonated in the hydrochloride salt form.

-

An isobutyl side chain derived from leucine.

-

A single stereocenter at the C2 (alpha-carbon) position.

-

The primary objective of this guide is to present a logical, multi-technique workflow to unequivocally confirm the identity, purity, and absolute (S)-configuration of this molecule.

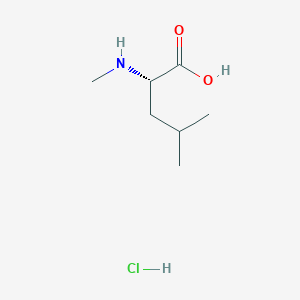

Figure 1: Chemical Structure of this compound

Caption: The chemical structure highlighting the chiral center at C2.

The Elucidation Workflow: A Multi-Pronged Approach

The definitive confirmation of a chemical structure is not achieved by a single experiment but by the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[5][6] A suite of 1D and 2D NMR experiments provides an unambiguous map of the carbon-hydrogen framework.

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent. Deuterium oxide (D₂O) is an excellent choice as it readily dissolves the hydrochloride salt and allows for the exchange and subsequent disappearance of labile protons (NH₂⁺ and COOH), simplifying the spectrum.

-

Acquisition: Collect ¹H, ¹³C, and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.[7]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (multiplicity), and relative abundance (integration).

Table 1: Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 4.0 - 4.2 | Doublet (d) | 1H | H-2 (α-H) | Deshielded by adjacent COOH and NH₂⁺ groups. Coupled to H-3. |

| ~ 2.8 - 2.9 | Singlet (s) | 3H | N-CH₃ | Singlet as there are no adjacent protons. Deshielded by the nitrogen atom. |

| ~ 1.8 - 2.0 | Multiplet (m) | 2H | H-3 (β-CH₂) | Diastereotopic protons coupled to H-2 and H-4. |

| ~ 1.6 - 1.8 | Multiplet (m) | 1H | H-4 (γ-CH) | Complex splitting due to coupling with H-3 and the two methyl groups. |

| ~ 0.9 - 1.1 | Doublet (d) | 6H | H-5 & H-5' (δ-CH₃) | Two equivalent methyl groups coupled to the single H-4 proton. |

Note: The labile protons on the carboxylic acid and the ammonium group will exchange with D₂O and will not be observed.

¹³C NMR Spectroscopy: Carbon Backbone Identification

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 172 - 175 | C-1 (COOH) | Typical chemical shift for a carboxylic acid carbon. |

| ~ 65 - 68 | C-2 (α-C) | Carbon attached to both the nitrogen and carboxyl group. |

| ~ 38 - 42 | C-3 (β-C) | Aliphatic methylene carbon. |

| ~ 30 - 33 | N-CH₃ | Carbon of the N-methyl group. |

| ~ 24 - 26 | C-4 (γ-C) | Aliphatic methine carbon. |

| ~ 21 - 23 | C-5 & C-5' (δ-C) | Two equivalent methyl carbons in the isobutyl group. |

2D NMR: Confirming Connectivity

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof of atomic connections.

-

COSY (Correlation Spectroscopy): Confirms proton-proton couplings. Key expected correlations include H-2 with H-3, H-3 with H-4, and H-4 with the H-5/H-5' methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon, confirming the assignments made in Tables 1 and 2.

-

HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for assembling the molecular fragments.

Caption: Key expected HMBC (dashed red) and HSQC (solid blue) correlations.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact mass of the molecule, which is a critical piece of evidence for confirming its elemental composition.[8]

Experimental Protocol

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive ion mode is ideal.[7] ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

-

Analysis: The analysis is performed on the free base form of the molecule (C₇H₁₅NO₂), as the hydrochloride salt dissociates in the ESI source.

Data Interpretation

-

Molecular Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Theoretical Exact Mass of C₇H₁₆NO₂⁺ ([M+H]⁺): 146.1281

-

Experimental Result: The measured m/z value from HRMS should match the theoretical value to within 5 ppm, which confirms the elemental formula of C₇H₁₅NO₂.

-

-

Fragmentation Pattern: While ESI is soft, some fragmentation can be induced. Expected fragments could arise from the loss of water (-18 Da) or the carboxylic acid group (-45 Da), providing further structural clues.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule based on their characteristic vibrations.[9][10]

Experimental Protocol

-

Sample Preparation: The solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Data Interpretation

The spectrum of the hydrochloride salt is expected to show characteristic absorption bands that confirm the presence of all key functional groups.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| 2400-2800 (broad, multiple) | N-H⁺ stretch | Secondary Ammonium Salt |

| 2850-2960 | C-H stretch | Alkane (isobutyl, N-methyl) |

| ~1720 | C=O stretch | Carboxylic Acid |

| ~1580 | N-H⁺ bend | Secondary Ammonium Salt |

The broad, complex absorptions in the 2400-3300 cm⁻¹ region are highly characteristic of an amino acid hydrochloride, resulting from the overlapping stretches of the COOH and NH₂⁺ groups.[11]

Elemental Analysis: Validating the Empirical Formula

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and chlorine in the molecule. This fundamental technique offers a quantitative validation of the molecular formula.

Table 4: Theoretical vs. Experimental Elemental Composition for C₇H₁₆ClNO₂

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 46.28 | Must be within ±0.4% |

| Hydrogen (H) | 8.88 | Must be within ±0.4% |

| Chlorine (Cl) | 19.52 | Must be within ±0.4% |

| Nitrogen (N) | 7.71 | Must be within ±0.4% |

| Oxygen (O) | 17.61 | (Calculated by difference) |

A close correlation between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the sample's purity.

Chiral Analysis: Confirming the (S)-Configuration

The techniques discussed so far confirm the molecule's constitution but cannot differentiate between the (S) and (R) enantiomers. Confirming the absolute stereochemistry is essential.

Optical Rotation

-

Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic properties.

-

Protocol: A solution of the compound with a known concentration is prepared, and its optical rotation is measured using a polarimeter.

-

Data Interpretation: The measured specific rotation value should be compared to a certified reference standard or reliable literature data. For this compound, a positive specific rotation has been reported ([α]²⁰/D = +19.5° for c=0.71 in H₂O).[2] A matching value confirms the correct enantiomer is present.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Principle: This technique uses a stationary phase that is itself chiral. It interacts differently with the two enantiomers, causing them to travel through the column at different speeds and thus be separated.[12][13]

-

Protocol:

-

Develop a separation method using a suitable chiral column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based CSP).[12]

-

Inject a solution of the test sample.

-

Inject a certified reference standard of the (S)-enantiomer.

-

If available, inject the racemic mixture to show the separation of both peaks.

-

-

Data Interpretation: The retention time of the main peak in the test sample must match that of the (S)-enantiomer reference standard. This provides unambiguous confirmation of the absolute configuration.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and atomic connectivity. Mass spectrometry and elemental analysis confirm the molecular formula and elemental composition. IR spectroscopy verifies the presence of key functional groups. Finally, polarimetry and chiral HPLC provide the definitive assignment of the (S)-stereochemistry at the C2 chiral center. By following this comprehensive workflow, researchers can establish the identity and purity of their target compound with the highest degree of confidence, a critical step in any drug discovery and development pipeline.

References

- Kato, H., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. In: D'Aniello, A. (eds) D-Amino Acids. Methods in Molecular Biology, vol 2030. Humana, New York, NY.

- Kolev, T., Spiteller, M., & Koleva, B. (2009). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 36(1), 45-50.

- Gore, R. C., Barnes, R. B., & Petersen, E. (1949). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society, 71(12), 4042-4043.

- Biology LibreTexts. 3.4: Analyses of Protein Structure. (2022).

- Małuch, M., et al. (2015). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Physical Chemistry Chemical Physics, 17(30), 19846-19855.

- University of Calgary Undergraduate Science Journals. Infrared Spectroscopy of Amino Acid Side Chains. (2016).

- Takeda, M., et al. (2003). (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry, 46(4), 532-541.

- Oakwood Chemical. (S)-4-Methyl-2-(methylamino)pentanoic acid.

Sources

- 1. Buy this compound | 66866-69-1 [smolecule.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

A Technical Guide to the Physicochemical Properties of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral compound also known as N-Methyl-L-leucine hydrochloride, is a derivative of the essential amino acid L-leucine.[1][2] Its structural distinction, the N-methyl group on the alpha-amino acid core, imparts unique physicochemical and biological properties that make it a compound of significant interest in medicinal chemistry and pharmacology.[3] This molecule is particularly noted for its potential as a modulator of neurotransmitter systems and its activity as a calcium channel antagonist, with demonstrated efficacy in preclinical models of pain.[3][4][5]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 66866-69-1). We will delve into its chemical identity, spectroscopic profile, analytical characterization methodologies, and handling protocols. The insights provided are intended to equip researchers and drug development professionals with the foundational knowledge required for its effective application in a laboratory setting.

Chemical Identity and Structure

Accurate identification is the cornerstone of reproducible scientific research. The fundamental identifiers and structural details for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 66866-69-1 | [1][3][6][7][8] |

| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | [3] |

| Synonyms | L-Leucine, N-methyl-, hydrochloride (1:1); N-Methyl-L-leucine HCl | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1][3][7][8] |

| Molecular Weight | 181.66 g/mol | [1][3][6][7] |

| Canonical SMILES | CC(C)CC(C(=O)O)NC.Cl | [3] |

| Isomeric SMILES | CC(C)CNC.Cl | [3] |

The structure features a pentanoic acid backbone with a methyl group at the 4-position (derived from the isobutyl side chain of leucine) and a methylamino group at the chiral center (C2). The hydrochloride salt form enhances stability and aqueous solubility.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental systems, from solubility in assay buffers to its stability in storage.

| Property | Value | Significance & Methodological Context |

| Appearance | White to off-white solid | Provides a first-pass quality check. Deviations may indicate impurities or degradation.[1] |

| Purity | ≥97.0% (by ¹H NMR) | High purity is essential for accurate biological and pharmacological studies. NMR provides a quantitative measure of purity against a known standard.[1] |

| Optical Rotation | [α]²⁰_D = +19.5° (c=0.71 in H₂O) | Confirms the presence of the desired (S)-enantiomer. Enantiomeric purity is critical as different enantiomers can have vastly different biological activities. This value is determined by polarimetry.[1] |

| Storage | Powder: 3 years at -20°C, 2 years at 4°C. In Solvent: 6 months at -80°C, 1 month at -20°C. | Indicates good stability when stored properly. The hydrochloride salt form contributes to this stability. Storage at low temperatures minimizes degradation pathways.[1] |

Expert Insight on Solubility: While quantitative solubility data is not readily published, the conditions for optical rotation measurement (c=0.71 in H₂O) definitively confirm its solubility in water.[1] As a hydrochloride salt of an amino acid derivative, it is expected to be soluble in aqueous buffers and polar protic solvents like methanol and ethanol, and poorly soluble in nonpolar aprotic solvents such as hexanes or diethyl ether. This solubility profile is crucial for preparing stock solutions and designing formulation strategies.

Spectroscopic and Analytical Characterization

A robust analytical workflow is necessary to confirm the identity, purity, and integrity of the compound. This forms a self-validating system for any research conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules.

-

¹H NMR Spectroscopy: Proton NMR confirms the presence of all hydrogen atoms in the molecule and their connectivity. For this compound, one would expect to see:

-

Isobutyl Protons: A doublet for the two diastereotopic methyl groups (~0.9 ppm), a multiplet for the adjacent methine proton, and multiplets for the two methylene protons.

-

N-Methyl Protons: A singlet corresponding to the three protons on the nitrogen-bound methyl group (~2.7 ppm).

-

Alpha-Proton: A multiplet for the proton at the chiral center (C2).

-

Amine/Acid Protons: Broad signals that may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: Carbon NMR complements the proton data, confirming the carbon skeleton. Key expected signals include the carbonyl carbon of the carboxylic acid (~175 ppm), the alpha-carbon, and the carbons of the isobutyl and N-methyl groups.

Protocol: NMR Sample Preparation for Structural Confirmation

-

Objective: To prepare a sample for ¹H and ¹³C NMR analysis to confirm structural identity and assess purity.

-

Materials: this compound, Deuterated solvent (e.g., D₂O or DMSO-d₆), NMR tube, micropipette.

-

Procedure:

-

Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (D₂O is suitable given the compound's water solubility).

-

Vortex the sample gently until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

-

Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

-

Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

-

Causality & Trustworthiness: Using a deuterated solvent is essential as the deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring signal stability. D₂O is an excellent choice for this hydrophilic molecule and will also exchange with the labile N-H and O-H protons, causing their signals to disappear, which can aid in peak assignment.

Chromatographic Purity Assessment (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for determining the purity of non-volatile small molecules by separating the main component from any impurities.

Caption: Standard workflow for RP-HPLC purity analysis.

Protocol: RP-HPLC Method for Purity Determination

-

Objective: To quantify the purity of the compound using a stability-indicating RP-HPLC method.

-

Instrumentation & Materials:

-

HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

-

Sample Diluent: Mobile Phase A.

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the sample diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-25 min: Hold at 5% B (re-equilibration).

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

-

-

Expertise & Causality:

-

Column Choice: A C18 column is a robust, general-purpose reverse-phase column suitable for retaining small polar molecules like this one.

-

Mobile Phase: TFA is an ion-pairing agent that sharpens peaks by masking residual silanol interactions on the column and protonating the analyte's carboxylic acid and amine groups, ensuring consistent retention.

-

Detection: The compound lacks a strong chromophore, so detection at a low UV wavelength (210 nm) is necessary to detect the peptide-like amide/acid bonds.

-

Gradient: A broad gradient from 5% to 95% ACN ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and detected, making it a "stability-indicating" method.

-

Synthesis and Stereochemical Control

The synthesis of this compound requires precise control of stereochemistry to yield the desired (S)-enantiomer. General strategies often leverage existing chiral molecules.[3]

Caption: A generalized synthetic approach using the chiral pool method.

The most common approach is Chiral Pool Synthesis , which begins with the naturally occurring and enantiomerically pure L-Leucine.[3] The synthesis involves protecting the alpha-amino group, followed by N-methylation (e.g., via reductive amination or direct alkylation), and subsequent deprotection to yield the final product. The final step involves reacting the free base with hydrochloric acid to form the stable hydrochloride salt.

Safety, Handling, and Storage

Proper handling is paramount for user safety and maintaining compound integrity. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[8] |

| Skin Irritation | H315 | Causes skin irritation.[8] |

| Eye Irritation | H319 | Causes serious eye irritation.[8] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[8] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety glasses or goggles.[8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9]

-

Contamination: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[8]

Storage Protocol:

-

Store in a tightly sealed container in a cool, dry place.[9]

-

For long-term stability as a solid, storage at -20°C is recommended.[1]

-

Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[1]

Conclusion

This compound is a well-defined chiral molecule with significant potential in pharmacological research. This guide has detailed its fundamental physicochemical properties, from its chemical identity and spectroscopic signature to robust analytical methods for its characterization. By understanding its properties, handling requirements, and analytical workflows, researchers can confidently and reproducibly utilize this compound in their drug discovery and development efforts, particularly in the investigation of novel therapeutics for pain and neurological disorders.

References

- CP Lab Safety. This compound, 98% Purity, C7H16ClNO2, 100 grams. [Link]

- ACS Publications. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry. [Link]

- ResearchGate. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 66866-69-1 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | TargetMol [targetmol.com]

- 7. calpaclab.com [calpaclab.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. aksci.com [aksci.com]

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride: A Technical Guide to Mechanistic Elucidation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a derivative of the amino acid L-leucine, represents a compelling scaffold for therapeutic development, particularly in the realm of neurology. While its direct mechanistic profile is an area of active investigation, evidence from structurally related compounds points towards a significant interaction with voltage-gated calcium channels and potential modulation of glutamatergic pathways. This guide provides a comprehensive framework for the systematic investigation of its mechanism of action, detailing experimental designs, from initial high-throughput screens to in-depth biophysical characterization. We will explore the causal logic behind experimental choices, present detailed protocols, and illustrate data interpretation, thereby offering a self-validating system for robust scientific inquiry.

Introduction: Chemical Identity and Therapeutic Potential

This compound, also known as N-Methyl-L-leucine hydrochloride, is a chiral small molecule with the molecular formula C₇H₁₆ClNO₂.[1] Its structural similarity to the essential amino acid L-leucine suggests a potential role in modulating neuronal function. Leucine and its derivatives are known to influence various cellular processes, including the mTOR pathway, which is crucial for cell growth and protein synthesis.[2] The primary interest in this compound class stems from the discovery that derivatives, such as (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, act as potent and selective calcium channel antagonists, demonstrating efficacy in preclinical models of pain.[3][4] This strongly suggests that the core (S)-4-Methyl-2-(methylamino)pentanoic acid moiety is a key pharmacophore for interacting with voltage-gated calcium channels. Furthermore, its application in the synthesis of pharmaceuticals targeting neurological disorders hints at a broader interaction with the central nervous system, potentially involving the modulation of excitatory neurotransmission mediated by glutamate.[5][6]

| Property | Value | Source |

| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | [2] |

| Synonyms | N-Methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl | [5] |

| CAS Number | 66866-69-1 | [1] |

| Molecular Formula | C₇H₁₆ClNO₂ | [1] |

| Molecular Weight | 181.66 g/mol | [1] |

| Appearance | White to off-white powder | [2][5] |

| Solubility | Soluble in water | [2] |

Primary Mechanism of Action: Voltage-Gated Calcium Channel Antagonism

The most compelling hypothesis for the primary mechanism of action of this compound is the antagonism of voltage-gated calcium channels (VGCCs). This is based on the established activity of its close structural analogs.[3][4] A systematic investigation would logically begin with broad screening assays to confirm this activity and then proceed to more detailed biophysical and electrophysiological studies to determine subtype selectivity and the nature of the inhibition.

Initial Screening: High-Throughput Calcium Flux Assays

The initial step is to ascertain whether the compound modulates intracellular calcium levels in response to depolarization. A fluorescence-based calcium flux assay is the method of choice for this initial screen due to its high-throughput nature and robust signal window.

Rationale for Experimental Choices:

-

Cell Line: Human Embryonic Kidney (HEK293) cells are ideal for initial screening as they are a well-characterized and robust cell line with low endogenous channel expression. Stably expressing specific VGCC subtypes (e.g., CaV2.2 for N-type channels) allows for the assessment of subtype selectivity early in the screening process.

-

Assay Platform: A Fluorescent Imaging Plate Reader (FLIPR) system enables the simultaneous measurement of fluorescence changes in all wells of a microplate, providing real-time kinetic data.

-

Depolarization Agent: Potassium chloride (KCl) is used to depolarize the cell membrane, which in turn opens voltage-gated calcium channels.

Experimental Workflow: FLIPR-Based Calcium Flux Assay

Caption: Workflow for a FLIPR-based calcium flux assay.

Detailed Protocol: FLIPR Calcium Flux Assay

-

Cell Plating: Seed HEK293 cells stably expressing the CaV2.2 (N-type) calcium channel subunit into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well. Incubate overnight at 37°C and 5% CO₂.

-

Dye Loading: The following day, remove the culture medium and add 20 µL of Fluo-4 AM loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., water or DMSO). Perform serial dilutions in assay buffer to obtain a concentration range from 100 µM to 1 nM.

-

FLIPR Assay:

-

Place the cell and compound plates into the FLIPR instrument.

-

Establish a baseline fluorescence reading for 20 seconds.

-

Add 5 µL of the compound dilutions to the respective wells and incubate for 5 minutes.

-

Add 25 µL of a KCl solution (final concentration of 90 mM) to all wells to induce depolarization.

-

Measure the fluorescence intensity for 180 seconds.

-

-

Data Analysis: Normalize the fluorescence response to the baseline and vehicle control. Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data: Calcium Flux Assay Results

| Compound Concentration (µM) | % Inhibition of Ca²⁺ Influx (Mean ± SD, n=3) |

| 100 | 98.2 ± 2.1 |

| 30 | 95.5 ± 3.4 |

| 10 | 85.1 ± 4.2 |

| 3 | 60.7 ± 5.1 |

| 1 | 45.3 ± 3.9 |

| 0.3 | 20.1 ± 2.8 |

| 0.1 | 5.6 ± 1.5 |

| IC₅₀ (µM) | 1.5 |

Definitive Characterization: Electrophysiology

Following the confirmation of calcium channel modulation, patch-clamp electrophysiology is the gold standard for detailed mechanistic characterization. This technique allows for the direct measurement of ion channel currents and provides insights into the voltage-dependence and kinetics of the block.

Rationale for Experimental Choices:

-

Technique: Whole-cell patch-clamp provides a high-resolution view of the compound's effect on the total calcium current in a single cell.

-

Voltage Protocol: A voltage-step protocol is employed to activate the VGCCs and measure the resulting current at different membrane potentials. This allows for the determination of the voltage-dependence of the block.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation: Culture HEK293 cells expressing CaV2.2 on glass coverslips.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with an internal solution containing Cs⁺ to block K⁺ channels.

-

Recording:

-

Transfer a coverslip to the recording chamber and perfuse with an external solution containing Ba²⁺ as the charge carrier.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at -80 mV and apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.

-

Record baseline currents.

-

Perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the currents in the presence of the compound.

-

-

Data Analysis: Measure the peak current amplitude at each voltage step. Construct current-voltage (I-V) relationships. Calculate the percentage of current inhibition at each concentration and determine the IC₅₀.

Secondary Mechanism of Action: Modulation of Glutamatergic Pathways

Given its structural similarity to L-leucine and its intended use in neurological disorders, a secondary mechanism involving the modulation of glutamate receptors is a plausible hypothesis. Glutamate is the primary excitatory neurotransmitter in the CNS, and its receptors are critical for synaptic plasticity, learning, and memory.

Investigating Ionotropic Glutamate Receptor Modulation

A logical starting point is to investigate the effect of the compound on ionotropic glutamate receptors (iGluRs), such as the NMDA receptor, which are ligand-gated ion channels.

Rationale for Experimental Choices:

-

Assay Type: A calcium influx assay using a cell line expressing NMDA receptors (e.g., HEK293 expressing GluN1/GluN2A subunits) is a suitable method to screen for modulatory activity.

-

Co-agonists: Both glutamate and a co-agonist (glycine or D-serine) are required for NMDA receptor activation.

Detailed Protocol: NMDA Receptor Calcium Influx Assay

-

Cell Culture: Use HEK293 cells stably expressing the GluN1 and GluN2A subunits of the NMDA receptor.

-

Dye Loading: Load the cells with a calcium-sensitive dye as described in the VGCC assay.

-

Assay Procedure:

-

Measure baseline fluorescence.

-

Add this compound at various concentrations.

-

Add a sub-maximal concentration of glutamate and glycine to activate the NMDA receptors.

-

Measure the change in fluorescence.

-

-

Data Analysis: Quantify the potentiation or inhibition of the glutamate/glycine-induced calcium influx and determine the EC₅₀ or IC₅₀.

Hypothetical Data: NMDA Receptor Modulation

| Compound Concentration (µM) | % Potentiation of NMDA Response (Mean ± SD, n=3) |

| 100 | 145.3 ± 10.2 |

| 30 | 120.1 ± 8.9 |

| 10 | 85.7 ± 7.5 |

| 3 | 50.2 ± 6.1 |

| 1 | 25.8 ± 4.3 |

| 0.3 | 10.4 ± 2.1 |

| 0.1 | 2.1 ± 1.0 |

| EC₅₀ (µM) | 2.8 |

Exploring Metabotropic Glutamate Receptor Signaling

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq and activate the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium.

Rationale for Experimental Choices:

-

Target: Focus on Group I mGluRs due to their coupling to calcium signaling, allowing for a similar assay readout as the other proposed mechanisms.

-

Cell Line: Use a cell line endogenously expressing or engineered to express a specific Group I mGluR subtype (e.g., CHO-K1 cells expressing mGluR5).

Experimental Workflow: mGluR Signaling Pathway

Caption: Signaling pathway of Group I metabotropic glutamate receptors.

Summary and Future Directions

This guide outlines a systematic approach to elucidating the mechanism of action of this compound. The primary hypothesis of voltage-gated calcium channel antagonism is supported by evidence from structural analogs and should be the initial focus of investigation. High-throughput calcium flux assays followed by detailed electrophysiological characterization will provide a comprehensive understanding of this interaction. A secondary investigation into the modulation of glutamatergic pathways, particularly NMDA and Group I mGlu receptors, is warranted given the compound's structural features and potential therapeutic applications in neurology. The presented experimental workflows and protocols provide a robust framework for generating high-quality, reproducible data. Future studies should aim to determine the in vivo efficacy of this compound in relevant animal models of neurological disorders, guided by the in vitro mechanistic insights.

References

- J&K Scientific. N-Methyl-L-leucine hydrochloride. [Link]

- ResearchGate. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. [Link]

- PubMed. (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, a novel calcium channel antagonist, is efficacious in several animal models of pain. [Link]

Sources

- 1. Two stable cell lines for screening of calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. search.library.ucsf.edu [search.library.ucsf.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

biological activity of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

An In-depth Technical Guide on the Biological Activity of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

Abstract

This compound, also known as N-Methyl-L-leucine hydrochloride, is a synthetic derivative of the essential branched-chain amino acid, L-leucine. While primarily utilized as a chiral building block in peptide synthesis and pharmaceutical development to enhance drug stability and efficacy, its structural similarity to L-leucine suggests a range of potential, yet underexplored, biological activities.[1][2][3] This technical guide provides a comprehensive overview of the postulated biological activities and mechanisms of action of this compound, drawing from the well-established roles of L-leucine and the chemical consequences of N-methylation. We will delve into its potential modulation of the mTORC1 pathway, interaction with neurotransmitter systems, and possible effects on ion channels. Furthermore, this guide presents detailed experimental workflows for researchers to systematically investigate its neuroprotective and nootropic potential.

Introduction

This compound is a chiral amino acid derivative that has garnered significant interest in medicinal chemistry.[4] Its primary application lies in its role as a key intermediate in the synthesis of complex peptides and pharmacologically active molecules.[5] The introduction of a methyl group on the alpha-amino nitrogen of L-leucine—a process known as N-methylation—imparts several advantageous properties. N-methylation is a well-established strategy in drug design to increase metabolic stability by protecting against enzymatic degradation, enhance membrane permeability, and constrain conformational flexibility, which can lead to improved target affinity and selectivity.[6]

Given that L-leucine itself is a potent signaling molecule, most notably as an activator of the mammalian target of rapamycin complex 1 (mTORC1) which is central to cell growth and protein synthesis, it is plausible that its N-methylated counterpart retains or possesses modified biological activities.[4][7] This guide aims to synthesize the current understanding of this compound's potential biological functions and provide a practical framework for its further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in both chemical synthesis and biological assays.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | [4][8] |

| Synonyms | N-Methyl-L-leucine hydrochloride, H-MeLeu-OH·HCl | [8][9] |

| Molecular Formula | C₇H₁₆ClNO₂ | [10] |

| Molecular Weight | 181.66 g/mol | [4][10] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in water | [4][9] |

| Chirality | (S)-enantiomer | [4][9] |

Postulated Biological Activity and Mechanisms of Action

While direct, in-depth studies on the standalone are limited, we can infer its potential mechanisms of action from its structural relationship to L-leucine and the known effects of N-methylation.

Modulation of the mTORC1 Pathway

L-leucine is a well-established activator of the mTORC1 signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis.[7][11] Leucine's activation of mTORC1 is a critical step in muscle protein synthesis and is mediated by a complex signaling cascade involving the Rag GTPases.[7][12] It is hypothesized that this compound may also modulate this pathway. The N-methylation could potentially alter its binding affinity to the upstream sensors of the mTORC1 pathway, leading to either an agonistic or antagonistic effect. Further research is required to elucidate the precise impact of N-methylation on this signaling cascade.

Figure 1: Postulated mTORC1 signaling pathway activation.

Interaction with Glutamate Receptors

L-leucine has been shown to prevent ammonia-induced increases in glutamate receptor binding in the brain, suggesting a modulatory role in the glutamatergic system.[13] Given that excitotoxicity mediated by excessive glutamate receptor activation is a key mechanism in neurodegenerative diseases, compounds that can modulate this system are of significant therapeutic interest. This compound, as a derivative of L-leucine, may share this ability to interact with and modulate glutamate receptors, potentially offering neuroprotective effects.[14]

Potential Calcium Channel Antagonism

A study on a complex amide derivative of (S)-4-Methyl-2-(methylamino)pentanoic acid revealed potent N-type calcium channel inhibitory activity and analgesic effects in animal models.[9][11][15] This finding suggests that the core structure of N-methyl-L-leucine may possess an affinity for voltage-gated calcium channels. Dysregulation of calcium homeostasis is a common feature of many neurological disorders, and calcium channel blockers are an important class of therapeutic agents.

Potential Therapeutic Applications

Based on its postulated mechanisms of action, this compound holds promise in several therapeutic areas.

Neuroprotection and Nootropic Effects

The potential for this compound to modulate glutamate receptors and calcium channels makes it a compelling candidate for investigation as a neuroprotective agent.[14] By mitigating excitotoxicity and maintaining calcium homeostasis, it could offer therapeutic benefits in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.[16] Furthermore, modulation of these systems may also lead to cognitive enhancement, positioning it as a potential nootropic agent.[14]

Enhanced Peptide Therapeutics

The primary and well-documented application of this compound is in the synthesis of peptide-based drugs.[1][2][3] Its incorporation can lead to peptides with increased resistance to proteolytic degradation, improved cell permeability, and better overall pharmacokinetic profiles, thereby enhancing their therapeutic efficacy.[6]

Proposed Experimental Workflows for Biological Characterization

To empirically validate the postulated biological activities of this compound, the following experimental workflows are proposed.

In Vitro Neuroprotection Assays

This workflow outlines a series of cell-based assays to assess the neuroprotective effects of the compound against common neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for such studies.[2][17]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach approximately 80% confluency.

-

Plating: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with varying concentrations of this compound for 24 hours.

-

Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent. Two common models are:

-

Oxidative Stress: Induce with hydrogen peroxide (H₂O₂).[5]

-

Excitotoxicity: Induce with a high concentration of glutamate.

-

-

Incubation: Incubate the cells with the neurotoxin for a further 24 hours.

-

Assessment of Cell Viability and Cytotoxicity:

-

Data Analysis: Analyze the data to determine the dose-dependent neuroprotective effects of the compound.

Figure 2: Experimental workflow for in vitro neuroprotection assays.

In Vivo Nootropic Activity Assessment

To evaluate the potential cognitive-enhancing effects of this compound, a rodent model can be employed. The Morris water maze is a classic behavioral test to assess spatial learning and memory.[1][15]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

-

Drug Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period.

-

Morris Water Maze Training:

-

For several consecutive days, train the animals to find a hidden platform in a circular pool of opaque water.

-

Record the time taken to find the platform (escape latency) and the path taken.

-

-

Probe Trial: After the training period, remove the platform and allow the animals to swim freely for a set time.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: Analyze the escape latencies during training and the time spent in the target quadrant during the probe trial to assess learning and memory.

Figure 3: Experimental workflow for in vivo nootropic activity assessment.

Conclusion and Future Directions

This compound is a compound of significant interest due to its role in synthetic chemistry and its potential for inherent biological activity. While its primary application has been as a building block for more complex molecules, its structural similarity to L-leucine suggests that it may act as a modulator of key cellular pathways, including mTORC1 signaling, glutamatergic neurotransmission, and calcium channel function.

The future of research on this compound should focus on direct experimental validation of these postulated activities. The proposed in vitro and in vivo workflows provide a starting point for a systematic investigation of its neuroprotective and nootropic potential. Furthermore, studies on its pharmacokinetics and bioavailability are warranted to understand how N-methylation affects its absorption, distribution, metabolism, and excretion compared to its parent compound, L-leucine. A deeper understanding of the could unlock its potential as a novel therapeutic agent for a range of neurological disorders.

References

- Chem-Impex. N-Methyl-L-leucine hydrochloride. [Link]

- J&K Scientific. N-Methyl-L-leucine hydrochloride. [Link]

- Chem-Impex. N-Methyl-L-norleucine hydrochloride. [Link]

- Song Y, et al. (S)-4-Methyl-2-(methylamino)pentanoic Acid [4,4-Bis(4-fluorophenyl)butyl]amide Hydrochloride, a Novel Calcium Channel Antagonist, Is Efficacious in Several Animal Models of Pain. Journal of Medicinal Chemistry. 2000;43(19):3474-3477. [Link]

- PMC.

- PMC. An in vitro screening cascade to identify neuroprotective antioxidants in ALS. [Link]

- PMC.

- Cogo J, et al. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis. PubMed Central. [Link]

- PMC. The actions of exogenous leucine on mTOR signalling and amino acid transporters in human myotubes. PubMed Central. [Link]

- ResearchGate.

- Fagni L, et al. Among the twenty classical l-amino acids, only glutamate directly activates metabotropic glutamate receptors. Neuropharmacology. 2005;49 Suppl 1:12-19. [Link]

- Chem-Impex. N-Methyl-L-leucine hydrochloride. [Link]

- Churchward-Venne TA, et al. Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. 2015;309(3):E211-22. [Link]

- PubMed Central.

- Hilgier W, et al. L-Leucine prevents ammonia-induced changes in glutamate receptors in the brain and in visual evoked potentials in the rabbit.

- Churchward-Venne TA, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One. 2020;15(2):e0229570. [Link]

- PLOS. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. [Link]

- MDPI. Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca2+. [Link]

- Wikipedia. Pregabalin. [Link]

- PubMed Central.

- NIH. Molecular Mechanism of Calcium Channel Regulation in the Fight-or-Flight Response. [Link]

- PubChem. N-Methylleucine. [Link]

- PubMed. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. [Link]

- MDPI. Neuroprotective Effects of Carnosic Acid: Insight into Its Mechanisms of Action. [Link]

- PubMed. Neuroprotective effects of carnosic acid on neuronal cells under ischemic and hypoxic stress. [Link]

Sources

- 1. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Neuroprotective Activities of Compounds from Angelica shikokiana Makino - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. N-Methylleucine | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 3060-46-6: N-methyl-L-leucine | CymitQuimica [cymitquimica.com]

- 10. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-Leucine prevents ammonia-induced changes in glutamate receptors in the brain and in visual evoked potentials in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride comprehensive literature review

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-Methyl-L-leucine hydrochloride, is a chiral amino acid derivative of L-leucine. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and potential therapeutic applications. Drawing from available scientific literature and chemical data, this document aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While direct and extensive research on this specific compound is limited, this guide synthesizes the existing information and provides insights based on related structures, particularly its derivatives that have shown promise as novel therapeutic agents.

Introduction: Unveiling a Potential Therapeutic Agent

This compound is a fascinating molecule that sits at the intersection of amino acid chemistry and drug discovery. As a derivative of the essential amino acid L-leucine, it possesses a chiral center, which is a critical feature for specific interactions with biological targets. Its structure, characterized by a methyl group on the alpha-amino nitrogen of leucine, opens up possibilities for unique pharmacological activities that differentiate it from its parent amino acid.

While this compound is utilized in biochemical research and peptide synthesis, its therapeutic potential is an area of growing interest.[1] This interest is significantly fueled by studies on its derivatives, which have demonstrated potent biological activities, particularly in the realm of pain management. This guide will delve into the knowns and unknowns of this compound, providing a foundational understanding for future research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | N-Methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl | [1] |

| CAS Number | 66866-69-1 | [2] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2][3] |

| Molecular Weight | 181.66 g/mol | [2][3] |

| Appearance | White to off-white powder | [1][4] |

| Melting Point | 159-163 °C | [4] |

| Solubility | Soluble in water.[4] Predicted water solubility: 35.0 mg/mL.[4] | [4] |

| Optical Rotation | [a]²⁰/D = +22° to +26° (c=1 in 5N HCl) | [1] |

Synthesis and Manufacturing

The stereospecific synthesis of this compound is crucial to ensure the desired pharmacological activity. While detailed, publicly available protocols are scarce, the synthesis can be approached through several established methods in organic chemistry.[5]

Conceptual Synthesis Workflow

A logical approach to the synthesis would involve the N-methylation of a protected L-leucine derivative, followed by deprotection.

Sources

An In-depth Technical Guide to (S)-4-Methyl-2-(methylamino)pentanoic Acid Hydrochloride: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative of significant interest in pharmaceutical and biochemical research. From its historical context within the broader field of amino acid chemistry to its synthesis, physicochemical properties, and emerging therapeutic applications, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

This compound, systematically known as N-methyl-L-leucine hydrochloride, is a derivative of the essential amino acid L-leucine. The discovery of leucine itself dates back to 1820, but the strategic modification of amino acids through N-methylation gained significant traction much later.[1][2] The introduction of a methyl group to the alpha-amino nitrogen of an amino acid profoundly alters its properties, a strategy that has become a cornerstone in medicinal chemistry to enhance the therapeutic potential of peptides.[3][4] N-methylation imparts increased metabolic stability by shielding the peptide bond from enzymatic degradation, enhances membrane permeability, and can modulate the conformational flexibility of peptides, thereby improving their bioavailability and efficacy.[5][6]

While the precise first synthesis of this compound is not prominently documented in seminal historical records, its development is intrinsically linked to the advancements in peptide chemistry and the quest for peptide-based therapeutics with improved pharmacokinetic profiles.[5]

Physicochemical Properties

This compound is a white to off-white crystalline powder.[7] Its fundamental physicochemical properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO₂ | [8] |

| Molecular Weight | 181.66 g/mol | [8] |

| CAS Number | 66866-69-1 | |

| Melting Point | 159-163 °C | |

| Solubility | Soluble in water | [9] |

| Optical Rotation | [α]²⁰D = +22 to +26° (c=1 in 5N HCl) | [7] |

| Appearance | White to off-white powder | [7] |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several methods, with reductive amination being a common and effective approach. The following protocol outlines a representative synthesis of N-methylated amino acids, adaptable for L-leucine.

Experimental Protocol: Reductive Amination of L-Leucine

This method involves the N-monomethylation of L-leucine using formaldehyde as the methyl source and a reducing agent such as sodium borohydride.

Materials:

-

L-Leucine

-

Sodium hydroxide (NaOH)

-

Aqueous formaldehyde solution (37%)

-

Sodium borohydride (NaBH₄)

-

Hydrochloric acid (HCl)

-

Strong cation exchange resin (e.g., Dowex 50WX8)

-

Ammonium hydroxide

Procedure:

-

Dissolution: Dissolve L-leucine in an aqueous solution of sodium hydroxide.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Formaldehyde: Slowly add an equimolar amount of aqueous formaldehyde solution to the cooled amino acid solution while stirring.

-

Initial Reaction: Stir the reaction mixture at 0°C for one hour.

-

Reduction: While maintaining the temperature at 0°C, add sodium borohydride in small portions over a period of 30 minutes.

-

Reaction Completion: After the addition of the reducing agent, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of hydrochloric acid until the pH of the solution is between 1 and 2.

-

Purification: The crude product is then purified using a strong cation exchange resin. The resin is washed with deionized water, and the N-methylated amino acid is eluted with ammonium hydroxide.

-

Isolation: The eluent is concentrated under reduced pressure, and the resulting solid is lyophilized to yield the pure N-methyl-L-leucine.

-

Salt Formation: The free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Biological Activity and Mechanism of Action

This compound has garnered significant attention for its biological activities, primarily as a modulator of ion channels and its involvement in amino acid metabolic pathways.

Calcium Channel Blockade

A key pharmacological action of this compound is its role as a calcium channel antagonist.[9] It specifically targets L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into cells, particularly in cardiac and smooth muscle tissues.[10] By blocking these channels, it can reduce muscle contraction and heart rate.[11] This mechanism of action is the basis for the therapeutic use of many calcium channel blockers in treating conditions such as hypertension and angina.[10] The precise molecular interactions between this compound and the L-type calcium channel are a subject of ongoing research, but it is believed that it binds to specific sites on the α1 subunit of the channel, allosterically modulating its function.[12]

Modulation of Glutamate Pathways

As a derivative of leucine, this compound is also implicated in the metabolism of glutamate, a major excitatory neurotransmitter in the central nervous system. Leucine plays a significant role in the glutamate/glutamine cycle between neurons and astrocytes, serving as a source of nitrogen for glutamate synthesis.[13][14] The metabolism of leucine can lead to the formation of glutamate.[15] L-leucine has been shown to stimulate glutamate dehydrogenase activity and glutamate synthesis through the mTORC1/SIRT4 pathway in the liver.[16] While the direct effects of N-methyl-L-leucine on these pathways are still under investigation, its structural similarity to leucine suggests it may influence glutamate homeostasis, which has implications for neurological disorders where glutamate excitotoxicity is a factor.

Analytical Methods

The quality control and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The presence of the N-methyl group will be evident as a characteristic singlet in the ¹H NMR spectrum.[17]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[18]

-

Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the (S)-enantiomer, chiral HPLC is the method of choice.[17]

-

Titration: An acid-base titration can be used to determine the purity of the hydrochloride salt.[7]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Peptide Synthesis: It is a key building block for creating peptidomimetics with enhanced stability and bioavailability.[7] The N-methylation prevents enzymatic degradation, a major hurdle in the development of peptide-based drugs.[4]

-

Neurological Disorders: Its role as a calcium channel blocker and its potential to modulate glutamate pathways make it a compound of interest for the development of therapeutics for neurological conditions.[7]

-

Pain Research: As a novel calcium channel antagonist, it has been investigated for its potential analgesic properties.[9]

-

Biochemical Research: It is used as a tool to study protein-protein interactions and enzyme kinetics, where the N-methyl group can probe the importance of hydrogen bonding at specific sites.[7]

Conclusion

This compound is a fascinating and versatile molecule with a rich foundation in the principles of medicinal chemistry and peptide science. Its unique combination of a chiral leucine backbone and an N-methylated amino group confers valuable physicochemical and biological properties. As research continues to unravel its precise mechanisms of action and explore its full therapeutic potential, this compound is poised to remain a significant focus of investigation for scientists and drug development professionals aiming to create the next generation of targeted and effective therapies.

References

- Biron, E., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373–1383. [Link]

- Cilibrizzi, A., et al. (2018). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current medicinal chemistry, 25(26), 3139–3163. [Link]

- Google Patents. (2020). CN111187793A - Method for synthesizing L-2-methyl norleucine.

- Catterall, W. A. (2011). Molecular Mechanism of Calcium Channel Regulation in the Fight-or-Flight Response. Science Signaling, 4(196), pe45. [Link]

- Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Monash University.

- Merck Millipore. (n.d.). N-Methylated Amino Acids. Merck Millipore.

- Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19655–19663. [Link]

- SpectraBase. (n.d.). L-leucine methyl ester hydrochloride.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000687).

- PubChem. (n.d.). N-Methylleucine. National Center for Biotechnology Information.

- Fauchère, J. L., & Petermann, C. (1981). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO) AND DERIVATIVES SUITABLE FOR PEPTIDE SYNTHESIS. International Journal of Peptide and Protein Research, 18(3), 249–253. [Link]

- Wu, G. (2013). Glutamate formation via the leucine-to-glutamate pathway of rat pancreas. American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(9), G823–G831. [Link]

- MetwareBio. (n.d.). Leucine. MetwareBio.

- Hockerman, G. H., et al. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual review of pharmacology and toxicology, 37, 361–396. [Link]

- Yudkoff, M., et al. (1996). Interrelationships of leucine and glutamate metabolism in cultured astrocytes. Journal of neurochemistry, 66(1), 391–401. [Link]

- National Center for Biotechnology Information. (2024). Calcium Channel Blockers. StatPearls.

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000042 - L-Leucine.

- PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Amino acid.

- Wikipedia. (n.d.). Leucine.

- Greenstein, J. P., & Winitz, M. (1961). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Journal of the American Chemical Society, 83(15), 3315-3319. [Link]

- Tan, B., et al. (2018). L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver. Journal of animal science and biotechnology, 9, 1. [Link]

- Tandan, S., et al. (2023). Molecular Mechanisms of L-Type Calcium Channel Dysregulation in Heart Failure. International Journal of Molecular Sciences, 24(13), 10839. [Link]

- Wikipedia. (n.d.). Calcium channel blocker.

- Li, M., et al. (2018). Function of Leucine in Excitatory Neurotransmitter Metabolism in the Central Nervous System. Neurochemical research, 43(11), 2131–2139. [Link]

Sources

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Leucine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. chemimpex.com [chemimpex.com]

- 8. thomassci.com [thomassci.com]

- 9. CAS 3060-46-6: N-methyl-L-leucine | CymitQuimica [cymitquimica.com]

- 10. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 12. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interrelationships of leucine and glutamate metabolism in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. L-leucine stimulates glutamate dehydrogenase activity and glutamate synthesis by regulating mTORC1/SIRT4 pathway in pig liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. N-Methylleucine | C7H15NO2 | CID 2777993 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride

CAS Number: 66866-69-1

This guide provides a comprehensive technical overview of (S)-4-Methyl-2-(methylamino)pentanoic acid hydrochloride, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Also known as N-methyl-L-leucine hydrochloride, this compound serves as a critical building block in peptide synthesis and as a chiral intermediate in the development of novel therapeutics. Its unique structural properties, including N-methylation, impart enhanced stability, conformational rigidity, and improved pharmacokinetic profiles to parent molecules, making it a valuable asset in medicinal chemistry.

Physicochemical Properties and Identification

This compound is the hydrochloride salt of the (S)-enantiomer of N-methylleucine.[1] It is a white to off-white crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in aqueous media.[1]

| Property | Value | Source(s) |

| CAS Number | 66866-69-1 | [3] |

| Molecular Formula | C₇H₁₆ClNO₂ | [2] |

| Molecular Weight | 181.66 g/mol | [2][3] |

| IUPAC Name | (2S)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride | [1] |

| Synonyms | N-methyl-L-leucine hydrochloride, N-Me-L-Leu-OH·HCl | [2] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 159-163 °C | [1][3] |

| Optical Rotation | [α]²⁰/D = +22° to +26° (c=1 in 5N HCl) | [2] |

| Predicted pKa | Strongest Acidic: 2.42, Strongest Basic: 10.58 | [1] |

| Predicted Water Solubility | 35.0 mg/mL | [1] |

| Storage | Store at 0 - 8 °C | [2] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the N-methylation of a suitably protected L-leucine precursor. A general and illustrative protocol is outlined below, emphasizing the core chemical transformations. The choice of protecting groups for the carboxylic acid and the specific methylation and deprotection conditions can be optimized based on the desired scale and purity requirements.

General Synthesis Workflow

The synthesis can be conceptualized as a three-stage process: protection of the starting L-leucine, N-methylation, and final deprotection and salt formation.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: N-Methylation of Protected Leucine

This protocol is a representative method for the N-methylation step, which is central to the synthesis.

Materials:

-

N-benzyloxycarbonyl-L-leucine (or another suitably protected leucine)

-

Methyl iodide (CH₃I)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: Dissolve N-benzyloxycarbonyl-L-leucine (1 equivalent) and methyl iodide (8 equivalents) in anhydrous THF in a flask protected from moisture.

-

Addition of Base: Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride (3 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product into ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure to yield the crude N-methylated product, which can be further purified by column chromatography.

-

Deprotection and Salt Formation: The protecting groups are then removed. For a benzyloxycarbonyl (Cbz) group, this is typically achieved by hydrogenolysis. The resulting free base is then treated with a solution of HCl in a suitable solvent (e.g., ether or isopropanol) to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods for Quality Control

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is critical for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons, signals for the methine proton at the chiral center, and multiplets for the isobutyl side chain protons. The integration of these signals should correspond to the number of protons in each environment.

-